molecular formula C24H28N2O5 B11488705 3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide

3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide

Cat. No.: B11488705
M. Wt: 424.5 g/mol
InChI Key: HWQRDZKAQZCUPT-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide is a complex organic compound with the molecular formula C24H28N2O5. It is known for its unique structure, which includes a benzamide core substituted with ethoxy groups and a quinolin-8-yloxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core and the quinolin-8-yloxyethyl side chain. The key steps include:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.

    Preparation of the Quinolin-8-yloxyethyl Side Chain: The quinolin-8-yloxyethyl side chain is prepared by reacting 8-hydroxyquinoline with an appropriate alkylating agent to introduce the ethoxy group.

    Coupling Reaction: The final step involves coupling the benzamide core with the quinolin-8-yloxyethyl side chain under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce the corresponding amine.

Scientific Research Applications

3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolin-8-yloxyethyl side chain allows the compound to bind to these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-(8-quinolinyl)benzamide: Similar structure but with a different substitution pattern on the quinoline ring.

Uniqueness

3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-(2-quinolin-8-yloxyethyl)benzamide

InChI

InChI=1S/C24H28N2O5/c1-4-28-20-15-18(16-21(29-5-2)23(20)30-6-3)24(27)26-13-14-31-19-11-7-9-17-10-8-12-25-22(17)19/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,26,27)

InChI Key

HWQRDZKAQZCUPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCOC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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